Octyl isobutyrate

Odor threshold Sensory analysis Flavor potency

Octyl isobutyrate (CAS 109-15-9; molecular formula C12H24O2; molecular weight 200.32 g/mol) is a branched-chain fatty alcohol ester derived from the esterification of isobutyric acid with n-octanol. The compound is a colorless to pale yellow liquid with a density of 0.856 g/mL at 25°C, boiling point 245°C (lit.), flash point 206°F (approximately 97°C closed cup), and an estimated water solubility of 4.064 mg/L at 25°C.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 109-15-9
Cat. No. B085545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl isobutyrate
CAS109-15-9
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C(C)C
InChIInChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3
InChIKeyPQCYCHFQWMNQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Isobutyrate CAS 109-15-9: Technical Baseline for Flavor and Fragrance Procurement


Octyl isobutyrate (CAS 109-15-9; molecular formula C12H24O2; molecular weight 200.32 g/mol) is a branched-chain fatty alcohol ester derived from the esterification of isobutyric acid with n-octanol . The compound is a colorless to pale yellow liquid with a density of 0.856 g/mL at 25°C, boiling point 245°C (lit.), flash point 206°F (approximately 97°C closed cup), and an estimated water solubility of 4.064 mg/L at 25°C [1]. Its calculated logP of approximately 4.78 indicates substantial lipophilicity, which governs its partitioning behavior in flavor and fragrance matrices [2]. Octyl isobutyrate is FEMA GRAS (FEMA No. 2808), FDA approved (21 CFR §172.515), listed by the Council of Europe (CoE No. 593), and assigned JECFA No. 192 [3].

Octyl Isobutyrate CAS 109-15-9: Why In-Class Ester Substitution Is Not Straightforward


Ester interchangeability within flavor and fragrance formulation is not guaranteed by shared functional group or carbon number alone. Structural isomerism—specifically the branched isobutyrate moiety versus linear acyl groups—produces divergent odor detection thresholds, sensory character, and stability profiles . In the C8 alcohol ester series, octyl isobutyrate (detection threshold: 6 ppb) differs markedly from octyl acetate (fruity, orange/apple, higher threshold) and octyl butyrate (fatty, buttery) . The branched isobutyrate acyl group confers enhanced hydrolytic stability relative to linear esters, a factor directly relevant to shelf-life performance in aqueous or low-pH formulations . Procurement decisions that treat octyl isobutyrate as fungible with other octyl esters risk unintended alterations in product sensory profile, dosage efficiency, and long-term formulation stability.

Octyl Isobutyrate CAS 109-15-9: Quantitative Evidence for Scientific Differentiation


Octyl Isobutyrate: 6 ppb Odor Detection Threshold—Quantified Sensitivity Advantage Over In-Class Octyl Esters

Octyl isobutyrate exhibits an aroma detection threshold of 6 ppb (parts per billion) in air, which is one to two orders of magnitude lower than structurally related octyl esters . The taste threshold measured at 30 ppm is characterized by creamy, waxy, fruity, earthy, and fatty notes . By comparison, octyl acetate—the most common C8 acetate ester—has a significantly higher odor threshold, requiring greater mass loading to achieve equivalent odor impact [1]. The 6 ppb threshold value positions octyl isobutyrate as a high-potency aroma material suitable for low-dosage formulation strategies.

Odor threshold Sensory analysis Flavor potency

Octyl Isobutyrate Hydrolytic Stability: Branched Acyl Moiety Reduces Degradation Relative to Linear Esters

The branched isobutyrate acyl group of octyl isobutyrate provides steric hindrance at the ester carbonyl, reducing susceptibility to nucleophilic attack by water relative to linear-chain esters such as octyl acetate or octyl butyrate . This steric protection is a class-level characteristic of isobutyrate esters; the branched 2-methylpropanoate moiety slows hydrolysis kinetics compared to unbranched acyl groups [1]. The practical implication is extended functional shelf life in formulations containing residual moisture, aqueous phases, or mildly acidic conditions where linear octyl esters would undergo more rapid ester cleavage and concomitant sensory drift.

Hydrolytic stability Shelf life Formulation robustness

Octyl Isobutyrate Toxicological Profile: NESIL 7000 μg/cm² for Skin Sensitization from Read-Across Data

A comprehensive RIFM safety assessment (Api et al., 2022) evaluated octyl isobutyrate across genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety endpoints [1]. For the skin sensitization endpoint, read-across data from analog hexyl 2-methylbutyrate (CAS 10032-15-2) provided a No Expected Sensitization Induction Level (NESIL) of 7000 μg/cm² for octyl isobutyrate [1]. The environmental endpoints classified octyl isobutyrate as not Persistent, Bioaccumulative, and Toxic (PBT) per IFRA Environmental Standards, with risk quotients (PEC/PNEC) < 1 based on current European and North American use volumes [1]. Additionally, the material is not expected to be genotoxic based on read-across from hexyl isobutyrate (CAS 2349-07-7) [1].

Skin sensitization Toxicology Regulatory safety

Octyl Isobutyrate Natural Occurrence: Grapefruit Juice and Hop Oil Authenticity—Differentiation from Synthetic-Only In-Class Esters

Octyl isobutyrate has been identified as a naturally occurring constituent in grapefruit juice and hop oil (Humulus lupulus L.), as well as in the fruit oil of Heracleum paphlagonicum [1][2][3]. This natural occurrence profile provides a documented authenticity basis for flavor formulations targeting natural-label positioning or mimicking specific fruit and botanical matrices. In contrast, many in-class octyl esters (e.g., octyl propionate, octyl 2-methylbutyrate) lack similarly broad documentation of natural occurrence across commercially relevant food matrices, limiting their utility in natural flavor reconstruction or authenticity claims [4].

Natural occurrence Authenticity Flavor labeling

Octyl Isobutyrate Low Acute Toxicity: LD50 > 5 g/kg (Oral Rat) and > 5 g/kg (Dermal Rabbit)

Acute toxicity studies reported by Levenstein (1974) establish that both the acute oral LD50 in rats and the acute dermal LD50 in rabbits exceeded 5 g/kg for octyl isobutyrate [1]. This LD50 value exceeding 5000 mg/kg classifies octyl isobutyrate in the lowest acute toxicity category (Category 5 or unclassified per GHS criteria). By comparison, lower molecular weight isobutyrate esters (e.g., ethyl isobutyrate, propyl isobutyrate) typically exhibit greater volatility and higher acute toxicity concerns, while octyl isobutyrate's higher molecular weight and correspondingly lower vapor pressure mitigate acute inhalation risk and dermal absorption [2].

Acute toxicity Safety data LD50

Octyl Isobutyrate CAS 109-15-9: Evidence-Based Application Scenarios for Scientific and Industrial Use


High-Potency Grape and Tropical Fruit Flavor Formulations

Leveraging the 6 ppb odor detection threshold , formulators can achieve pronounced grape, melon, peach, and citrus character at inclusion rates as low as 0.5–5 mg/kg in finished food products [1]. The compound's naturally documented occurrence in grapefruit juice and hop oil provides an authenticity foundation for natural fruit flavor reconstruction [2]. The creamy, waxy, and fruity taste profile at 30 ppm supports its use as a low-dosage, high-impact component in beverage and confectionery flavor houses where cost-efficiency and clean-label positioning are concurrent requirements.

Fragrance Formulations Requiring Extended Shelf Life and Aqueous Compatibility

The branched isobutyrate structure confers enhanced hydrolytic stability relative to linear octyl esters, making octyl isobutyrate particularly suitable for fragrance formulations that contain water or are exposed to humid environments . IFRA guidelines support usage levels up to 2.0% in fragrance concentrates [1]. The waxy, soapy, aldehydic, green, earthy, and creamy odor profile [2] integrates well with floral, woody, and fruity accords, while the NESIL of 7000 μg/cm² provides a quantified skin sensitization safety margin for leave-on and rinse-off personal care applications .

Cosmetic and Personal Care Products with Clean-Label Safety Requirements

Octyl isobutyrate's favorable toxicological profile—LD50 > 5 g/kg (oral rat, dermal rabbit) and low skin sensitization potential (NESIL 7000 μg/cm²) [1]—supports its use in cosmetic formulations where consumer safety and regulatory simplicity are procurement priorities. The compound's emollient properties [2] and compatibility with nonpolar matrices make it suitable for skin-contact applications including creams, lotions, and hair care products. The material's classification as not PBT (Persistent, Bioaccumulative, and Toxic) with risk quotients < 1 [1] addresses environmental compliance requirements in regulated markets.

Beer and Hop-Derived Beverage Flavor Authenticity

Octyl isobutyrate has been identified as a volatile constituent of hop oil (Humulus lupulus L.) [1] and is therefore relevant for flavor authenticity in beer, hop-infused beverages, and craft brewing applications. The compound's presence in the natural hop volatile profile supports its use in hop oil reconstructions and flavor standardization for brewing applications where batch-to-batch consistency is required despite natural hop variation. The 6 ppb odor detection threshold [2] enables precise dosage control at the trace levels typical of hop-derived beverage formulations.

Technical Documentation Hub

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